![molecular formula C21H27N3O5S B486191 N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide CAS No. 825608-31-9](/img/structure/B486191.png)
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a phenylsulfonyl group, linked to a hydroxypropoxyphenylacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxypropoxy Group: The substituted piperazine is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropoxy group.
Coupling with Phenylacetamide: Finally, the hydroxypropoxy-substituted piperazine is coupled with phenylacetamide using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of a halide derivative.
Scientific Research Applications
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the hydroxypropoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)acetamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(4-{2-hydroxy-3-[4-(methylsulfonyl)piperazinyl]propoxy}phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
N-(4-{2-hydroxy-3-[4-(phenylsulfonyl)piperazinyl]propoxy}phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to the combination of a phenylsulfonyl-substituted piperazine ring and a hydroxypropoxyphenylacetamide moiety. This specific arrangement of functional groups allows for unique interactions with biological targets and diverse chemical reactivity.
Properties
IUPAC Name |
N-[4-[3-[4-(benzenesulfonyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-17(25)22-18-7-9-20(10-8-18)29-16-19(26)15-23-11-13-24(14-12-23)30(27,28)21-5-3-2-4-6-21/h2-10,19,26H,11-16H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCATROPVYSDER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
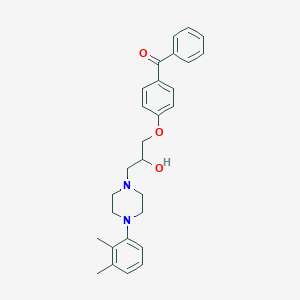
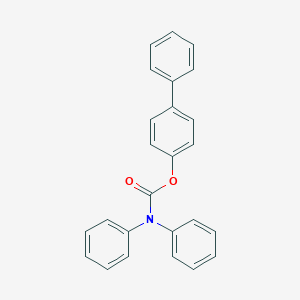
![1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486111.png)
![1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486113.png)
![1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486115.png)
![1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane](/img/structure/B486117.png)
![N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B486120.png)
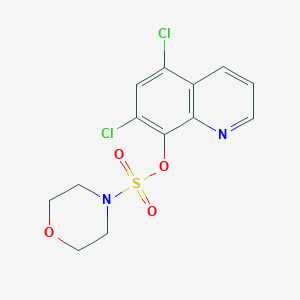
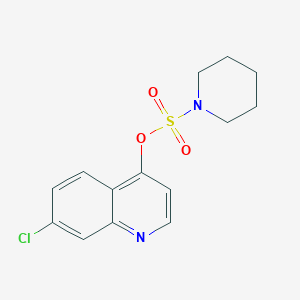
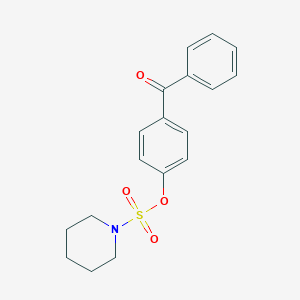
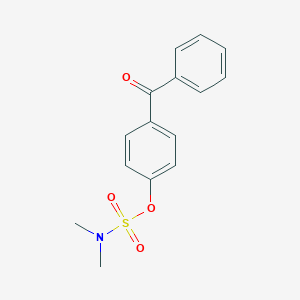

![7-[(1-Azepanylcarbonyl)oxy]-2-naphthyl 1-azepanecarboxylate](/img/structure/B486133.png)
![5-[(1-Azepanylcarbonyl)oxy]-1-naphthyl 1-azepanecarboxylate](/img/structure/B486134.png)
